(R)-famoxadone
Overview
Description
(R)-Famoxadone is a chiral fungicide primarily used in agriculture to control fungal diseases in fruiting vegetables. It is known for its effectiveness in inhibiting the growth of various fungal pathogens, thereby helping to increase crop yield and quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: (R)-Famoxadone can be synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of an oxazolidinedione ring, which is a key structural component of the compound. Reaction conditions typically include the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and controlled environments to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, ensuring that the final product meets regulatory standards for agricultural use.
Chemical Reactions Analysis
Types of Reactions: (R)-Famoxadone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its fungicidal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to dissolve the reactants. Reaction conditions are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different levels of fungicidal activity and stability. These derivatives are often tested for their efficacy in controlling fungal diseases in crops.
Scientific Research Applications
(R)-Famoxadone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: Investigated for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Studied for its potential therapeutic applications in treating fungal infections in humans.
Industry: Employed in the agricultural sector to protect crops from fungal diseases and improve yield.
Mechanism of Action
The mechanism by which (R)-famoxadone exerts its fungicidal effects involves the inhibition of the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. By disrupting the energy production process, this compound effectively kills or inhibits the growth of fungal pathogens.
Comparison with Similar Compounds
(R)-Famoxadone is compared with other similar compounds, such as (S)-famoxadone and other oxazolidinedione-based fungicides. The comparison highlights the uniqueness of this compound in terms of its higher fungicidal activity and selectivity. Unlike its enantiomer (S)-famoxadone, this compound exhibits superior efficacy and lower toxicity to non-target organisms.
Conclusion
This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and mechanisms make it an important tool for controlling fungal diseases and improving crop production
Properties
IUPAC Name |
(5R)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSBWNGDMYFCW-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155221 | |
Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-45-7 | |
Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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